Butyl({[4-(propan-2-yl)phenyl]methyl})amine
Description
Butyl({[4-(propan-2-yl)phenyl]methyl})amine (IUPAC name) is a secondary amine featuring a butyl group attached to a benzylamine scaffold substituted with a 4-isopropylphenyl moiety. Its molecular formula is C₁₄H₂₃N, with a molecular weight of 205.34 g/mol. The isopropyl group at the para position of the phenyl ring contributes to steric bulk and lipophilicity, while the butyl chain may influence solubility and conformational flexibility .
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-5-10-15-11-13-6-8-14(9-7-13)12(2)3/h6-9,12,15H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSHWUXLANNRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl({[4-(propan-2-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Phenyl Intermediate: The initial step involves the alkylation of a phenyl ring with a propan-2-yl group. This can be achieved through Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butyl Group: The next step involves the introduction of the butyl group. This can be done through a nucleophilic substitution reaction where the phenyl intermediate reacts with butylamine under basic conditions.
Final Product Formation: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions and product quality is also common to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron or aluminum chloride.
Major Products:
Oxidation Products: Nitroso derivatives or oxides.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Butyl({[4-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine interactions with biological receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters for butyl({[4-(propan-2-yl)phenyl]methyl})amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physicochemical Properties |
|---|---|---|---|---|
| This compound | C₁₄H₂₃N | 205.34 | Butyl, 4-isopropylphenyl | High lipophilicity; flexible alkyl chain |
| (4-Phenylphenyl)methylamine | C₁₆H₁₉N | 225.33 | Biphenyl, isopropyl | Increased rigidity; π-π stacking potential |
| {[4-(Propan-2-yl)phenyl]methyl}(pyridin-4-ylmethyl)amine | C₁₆H₂₀N₂ | 240.35 | Pyridinylmethyl, 4-isopropylphenyl | Enhanced basicity (pyridine N); hydrogen-bonding capability |
| Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine | C₁₂H₁₆F₃NS | 263.32 | Trifluoromethylsulfanyl, sec-butyl | Electron-withdrawing SCF₃ group; higher polarity |
| {[4-(3-Methylbutoxy)phenyl]methyl}(propan-2-yl)amine | C₁₅H₂₅NO | 235.37 | 3-Methylbutoxy, isopropyl | Ether linkage improves solubility; steric hindrance |
Detailed Analysis of Substituent Effects
Steric and Lipophilic Modifications :
- The replacement of butyl with a biphenyl group (C₁₆H₁₉N) introduces planar aromaticity, favoring π-π interactions in molecular recognition processes but reducing solubility in aqueous media .
- The trifluoromethylsulfanyl group (C₁₂H₁₆F₃NS) significantly increases electronegativity and metabolic stability, making the compound more resistant to oxidative degradation .
Electronic and Hydrogen-Bonding Effects: The pyridinylmethyl substituent (C₁₆H₂₀N₂) introduces a basic nitrogen atom, enabling stronger hydrogen-bond donor/acceptor interactions compared to the purely aliphatic butyl chain . The 3-methylbutoxy group (C₁₅H₂₅NO) adds an ether oxygen, enhancing solubility in polar solvents while maintaining moderate lipophilicity .
The trifluoromethylsulfanyl-containing analog (C₁₂H₁₆F₃NS) may exhibit enhanced bioavailability, as fluorinated groups are known to improve membrane permeability .
Biological Activity
Butyl({[4-(propan-2-yl)phenyl]methyl})amine, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.
Structural Characteristics
The compound is classified as an amine, featuring a butyl group linked to a benzylamine framework that includes a propan-2-yl substitution on the phenyl ring. This structural arrangement is pivotal in determining its chemical reactivity and biological interactions.
Biological Activity Overview
This compound exhibits significant biological activity, influencing various cellular processes through interactions with enzymes and receptors. Its potential applications span across medicinal chemistry and organic synthesis.
Key Biological Activities:
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Antimicrobial Activity : While direct evidence is sparse, similar compounds have shown activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Cytotoxic Effects : In vitro assays demonstrated varying degrees of cytotoxicity against leukemia cell lines, suggesting that structural modifications could enhance or diminish activity .
- Lipophilicity and Activity Correlation : Studies indicate that lipophilicity plays a crucial role in the biological activity of amines, with more lipophilic compounds generally exhibiting stronger effects .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C15H23N | Longer butyl chain; potential for different solubility properties |
| Methyl({[4-(2-methylpropyl)phenyl]methyl})amine | C14H24ClN | Substituted with a 2-methylpropyl group; potential pharmacological differences |
| Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amine | C14H24ClN | Variation in branching; might affect biological activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of amines against clinical isolates of resistant pathogens. The results indicated that certain structural modifications led to enhanced antimicrobial properties .
- Cytotoxicity Assessment : Research involving THP-1 cells demonstrated that specific derivatives exhibited significant cytotoxicity, emphasizing the importance of structural diversity in developing effective anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
